Cas no 957310-39-3 (1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)

1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole structure
957310-39-3 structure
Product Name:1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole
CAS No:957310-39-3
MF:C11H10ClN3O2
MW:251.669001102448
MDL:MFCD02029418
CID:3059390
PubChem ID:973654
Update Time:2025-04-21

1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
    • 1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole
    • 1-[(2-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
    • BBL039163
    • CS-0280728
    • SR-01000282925
    • SR-01000282925-1
    • 1-(2-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole
    • 1-[(2-chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
    • EN300-229651
    • CCG-329476
    • AKOS000310201
    • STK313087
    • 957310-39-3
    • MDL: MFCD02029418
    • Inchi: 1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3
    • InChI Key: KCSIACLPKFUGFK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C(C)=CC([N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 251.0461543Da
  • Monoisotopic Mass: 251.0461543Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 63.6Ų

1-(2-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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